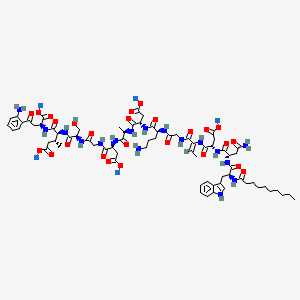
Daptomycin Impurity 1 Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Sodium (2S,5S,8R,14S,17R,20S,23S,32S,Z)-32-((S)-4-Amino-2-((S)-2-decanamido-3-(1H-indol-3-yl)propanamido)-4-oxobutanamido)-2-(2-(2-aminophenyl)-2-oxoethyl)-23-(3-aminopropyl)-14,20-bis(carboxylatomethyl)-5-(®-1-carboxylatopropan-2-yl)-29-ethylidene-8-(hydroxymethyl)-17-methyl-4,7,10,13,16,19,22,25,28,31-decaoxo-3,6,9,12,15,18,21,24,27,30-decaazatetratriacontanedioate” is a highly complex organic molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. Common synthetic routes may include:
Peptide Coupling Reactions: Using reagents like EDCI or HATU to form amide bonds.
Protecting Group Strategies: Employing groups like Boc or Fmoc to protect amino acids during synthesis.
Purification: Techniques such as HPLC or column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of complex organic molecules often involves:
Automated Peptide Synthesizers: For efficient and scalable synthesis.
Fermentation Processes: Utilizing genetically engineered microorganisms to produce complex molecules.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxymethyl groups to carboxylate groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions involving amino groups.
Common Reagents and Conditions
Oxidizing Agents: Such as PCC or KMnO4.
Reducing Agents: Like NaBH4 or LiAlH4.
Nucleophiles: Including amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
The compound’s diverse functional groups make it valuable in various fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: For studying protein-ligand interactions.
Industry: Use in the production of specialty chemicals and materials.
Mecanismo De Acción
The compound’s mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the compound’s structure and functional groups.
Comparación Con Compuestos Similares
Similar Compounds
Peptides: Short chains of amino acids with similar functional groups.
Proteins: Larger, more complex molecules with diverse biological functions.
Synthetic Polymers: Man-made materials with similar structural motifs.
Uniqueness
The compound’s unique combination of functional groups and stereochemistry distinguishes it from other similar molecules. Its specific arrangement of amino acids and other functional groups imparts unique chemical and biological properties.
Propiedades
Fórmula molecular |
C72H96N17Na5O26 |
|---|---|
Peso molecular |
1730.6 g/mol |
Nombre IUPAC |
pentasodium;(3R,4S)-4-[[(2R)-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(Z)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-(decanoylamino)-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-carboxylatopropanoyl]amino]but-2-enoyl]amino]acetyl]amino]pentanoyl]amino]-3-carboxylatopropanoyl]amino]propanoyl]amino]-3-carboxylatopropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-[[(1S)-3-(2-aminophenyl)-1-carboxylato-3-oxopropyl]amino]-3-methyl-5-oxopentanoate |
InChI |
InChI=1S/C72H101N17O26.5Na/c1-5-7-8-9-10-11-12-23-54(93)81-45(26-38-32-76-43-21-16-14-18-39(38)43)67(109)85-46(28-53(75)92)68(110)87-49(31-60(102)103)69(111)83-42(6-2)63(105)77-33-55(94)80-44(22-17-24-73)65(107)86-48(30-59(100)101)66(108)79-37(4)62(104)84-47(29-58(98)99)64(106)78-34-56(95)82-51(35-90)70(112)89-61(36(3)25-57(96)97)71(113)88-50(72(114)115)27-52(91)40-19-13-15-20-41(40)74;;;;;/h6,13-16,18-21,32,36-37,44-51,61,76,90H,5,7-12,17,22-31,33-35,73-74H2,1-4H3,(H2,75,92)(H,77,105)(H,78,106)(H,79,108)(H,80,94)(H,81,93)(H,82,95)(H,83,111)(H,84,104)(H,85,109)(H,86,107)(H,87,110)(H,88,113)(H,89,112)(H,96,97)(H,98,99)(H,100,101)(H,102,103)(H,114,115);;;;;/q;5*+1/p-5/b42-6-;;;;;/t36-,37-,44+,45+,46+,47+,48+,49+,50+,51-,61+;;;;;/m1...../s1 |
Clave InChI |
PFUKYEIAXCVQQW-JPLIBUEMSA-I |
SMILES isomérico |
CCCCCCCCCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)[O-])C(=O)N/C(=C\C)/C(=O)NCC(=O)N[C@@H](CCCN)C(=O)N[C@@H](CC(=O)[O-])C(=O)N[C@H](C)C(=O)N[C@@H](CC(=O)[O-])C(=O)NCC(=O)N[C@H](CO)C(=O)N[C@@H]([C@H](C)CC(=O)[O-])C(=O)N[C@@H](CC(=O)C3=CC=CC=C3N)C(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
SMILES canónico |
CCCCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)[O-])C(=O)NC(=CC)C(=O)NCC(=O)NC(CCCN)C(=O)NC(CC(=O)[O-])C(=O)NC(C)C(=O)NC(CC(=O)[O-])C(=O)NCC(=O)NC(CO)C(=O)NC(C(C)CC(=O)[O-])C(=O)NC(CC(=O)C3=CC=CC=C3N)C(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


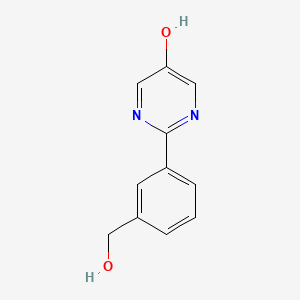
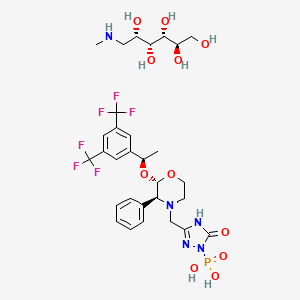
![2,4-Dichloro-7-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13841645.png)


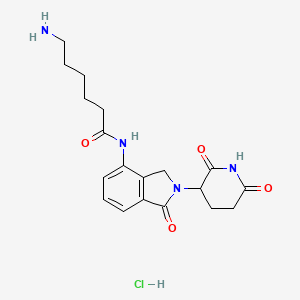
![2-[(Benzyloxy)methyl]piperidine](/img/structure/B13841687.png)
![6-(6-Methoxypyrido[4,3-c][2]benzazepin-11-ylidene)hexanoic acid](/img/structure/B13841689.png)
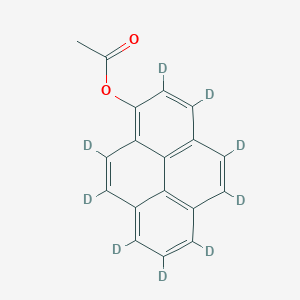
![1-Piperidinyl[5-(1H-pyrrolo[2,3-b]pyridin-4-yl)-2-furanyl]methanone](/img/structure/B13841700.png)


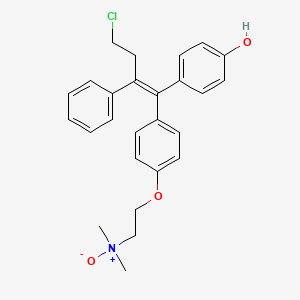
![(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B13841714.png)
